2-[2-(2,5-Dimethylphenoxy)acetamido]acetic acid
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Overview
Description
2-[2-(2,5-Dimethylphenoxy)acetamido]acetic acid is an organic compound that features a phenoxy group substituted with dimethyl groups and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,5-Dimethylphenoxy)acetamido]acetic acid typically involves the reaction of 2,5-dimethylphenol with chloroacetic acid to form 2-(2,5-dimethylphenoxy)acetic acid. This intermediate is then reacted with acetamide under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,5-Dimethylphenoxy)acetamido]acetic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamido group can be reduced to form amine derivatives.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenoxy derivatives.
Scientific Research Applications
2-[2-(2,5-Dimethylphenoxy)acetamido]acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(2,5-Dimethylphenoxy)acetamido]acetic acid involves its interaction with specific molecular targets and pathways. The phenoxy group may interact with enzymes or receptors, modulating their activity. The acetamido group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethylphenoxy)acetic acid
- 2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid
- 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid
Uniqueness
2-[2-(2,5-Dimethylphenoxy)acetamido]acetic acid is unique due to the presence of both the phenoxy and acetamido groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-[[2-(2,5-dimethylphenoxy)acetyl]amino]acetic acid |
InChI |
InChI=1S/C12H15NO4/c1-8-3-4-9(2)10(5-8)17-7-11(14)13-6-12(15)16/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
HTKOHNQYOPLMLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NCC(=O)O |
Origin of Product |
United States |
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